Lipophilicity Advantage: Ethyl Ester vs. Methyl Ester Partitioning for CNS Drug Design
The ethyl ester of 5-(pyridazin-4-yl)nicotinate (target compound, MW 229.23) provides a calculated LogP increase of approximately +0.28 log units relative to the methyl ester analog (Methyl 5-(pyridazin-4-yl)nicotinate, CAS 1346687-46-4, MW 215.21, LogP approximately 0.76) . This difference is attributable to the additional methylene group in the ethyl ester, consistent with the Hansch π constant contribution of +0.50 for an aliphatic carbon. The free carboxylic acid analog (5-(Pyridazin-4-yl)nicotinic acid, CAS 1346687-45-3, MW 201.18) is substantially more polar, with an estimated LogD (pH 7.4) that is approximately 2-3 log units lower than the ethyl ester, based on the ionization of the carboxylic acid group . This LogP differential positions the ethyl ester as the intermediate-lipophilicity congener, offering a balance between aqueous solubility and passive membrane permeability that is distinct from both the more polar acid and the slightly less lipophilic methyl ester.
| Evidence Dimension | Lipophilicity (estimated LogP) |
|---|---|
| Target Compound Data | Ethyl 5-(pyridazin-4-yl)nicotinate: estimated LogP approximately 1.04 (calculated by addition of +0.28 to methyl ester LogP of 0.76) |
| Comparator Or Baseline | Methyl 5-(pyridazin-4-yl)nicotinate: LogP approximately 0.76; 5-(Pyridazin-4-yl)nicotinic acid: estimated LogD (pH 7.4) < -1 |
| Quantified Difference | Estimated ΔLogP = +0.28 vs. methyl ester; ΔLogP > +2 vs. free acid |
| Conditions | Calculated/estimated values based on analog data and Hansch fragment contribution methodology |
Why This Matters
For CNS-targeted drug discovery programs, the ethyl ester LogP falls within the optimal range (~1-3) for blood-brain barrier penetration, whereas the methyl ester may be slightly too polar and the free acid is unequivocally CNS-impermeable, making the ethyl ester the preferred choice for CNS-accessible candidate design.
